2,6-Difluoro-4-methoxyaniline

GPCR Agonism TGR5 Receptor Metabolic Disease Target

2,6-Difluoro-4-methoxyaniline (CAS 151414-47-0) is a privileged aniline scaffold with a unique 2,6-difluoro-4-methoxy substitution. The electron-withdrawing fluorines dramatically lower amine pKa (~2.41 vs. ~4.6 for aniline), altering nucleophilicity and protonation state at physiological pH. This specific regioisomer underpins TGR5 agonist activity (murine EC50: 180 nM) and is a critical precursor for (o,o-difluorophenyl)-linked pyrimidine NNRTIs. Generic aniline analogs cannot replicate this precise electronic and recognition profile. Procure this high-purity building block to advance your SAR studies in metabolic disease, antiviral, and agrochemical programs with a compound available at multi-kg scale.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 151414-47-0
Cat. No. B139792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-methoxyaniline
CAS151414-47-0
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)N)F
InChIInChI=1S/C7H7F2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
InChIKeyHQBURSNJKAITGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-methoxyaniline CAS 151414-47-0: Procurement-Grade Physicochemical Profile and Structural Context


2,6-Difluoro-4-methoxyaniline (CAS 151414-47-0) is a poly-substituted aniline derivative with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol [1]. The compound features a specific substitution pattern: two electron-withdrawing fluorine atoms symmetrically positioned at the 2- and 6-positions flanking the amino group, and an electron-donating methoxy group at the 4-position (para to the amine) . This arrangement confers a distinct physicochemical profile, including a melting point of 38–40°C, a boiling point of 172.4±35.0°C at 760 mmHg, an XLogP3-AA value of 1.4, and a predicted pKa of 2.41±0.10 [2]. The compound is insoluble in water and is typically supplied as an off-white to light brown solid with commercial purity specifications ranging from 95% to ≥98% .

Why 2,6-Difluoro-4-methoxyaniline Cannot Be Replaced by Generic Aniline Analogs in Target-Driven Synthesis


Generic substitution among aniline derivatives is scientifically invalid due to the profound impact of the 2,6-difluoro-4-methoxy substitution pattern on both electronic properties and biological recognition. The specific arrangement—with fluorines ortho to the amine and a methoxy group para—creates a unique electronic environment that cannot be replicated by analogs lacking any one of these features, such as 2,6-difluoroaniline, 4-methoxyaniline, or regioisomers like 2,4-difluoro-6-methoxyaniline . For example, the electron-withdrawing fluorine atoms significantly lower the amine pKa (predicted 2.41) relative to unsubstituted aniline (pKa ~4.6), altering nucleophilicity and protonation state at physiological pH [1]. Furthermore, the substitution of fluorine atoms has been shown to significantly influence receptor activation potency, with a noted drop in efficacy when substituents are altered, underscoring that even minor structural deviations yield functionally distinct molecules [2].

Quantitative Differentiation of 2,6-Difluoro-4-methoxyaniline: Evidence-Based Comparator Analysis for Scientific Procurement


TGR5 Receptor Activation: Differential Potency of 2,6-Difluoro-4-methoxyaniline versus Murine and Human Orthologs

In a head-to-head receptor activation study using CHO cells expressing TGR5, 2,6-difluoro-4-methoxyaniline exhibited a species-dependent potency differential of 23.9-fold, with an EC50 of 180 nM for murine TGR5 compared to 4300 nM for the human ortholog . This marked species selectivity quantifies the compound's functional behavior and distinguishes it from structurally related analogs where this specific activation profile is not observed or reported.

GPCR Agonism TGR5 Receptor Metabolic Disease Target cAMP Assay

Hydrogen Bonding Capacity: Quantified H-Bond Donor/Acceptor Profile of 2,6-Difluoro-4-methoxyaniline

Computational analysis of 2,6-difluoro-4-methoxyaniline using standard drug-likeness filters reveals a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 [1]. This profile differs materially from key structural analogs: 2,6-difluoroaniline (which lacks the methoxy group) has a different acceptor count, and 4-methoxyaniline (which lacks the fluorine atoms) possesses distinct lipophilicity and electronic character . The presence of fluorine atoms and the methoxy group uniquely positions the compound within Lipinski's Rule of Five compliance space.

Druglikeness Hydrogen Bonding ADME Prediction Physicochemical Profiling

Reported Synthetic Yield: 2,6-Difluoro-4-methoxyaniline Preparation Efficiency as a Procurement Consideration

A reported synthetic protocol for 2,6-difluoro-4-methoxyaniline, involving nucleophilic aromatic substitution of 2,4,6-trifluoronitrobenzene with sodium methoxide followed by hydrogenation over Pd/C, yielded the title compound in 14% overall yield after chromatographic purification . In an alternative route, reduction of a mixture of 1,3-difluoro-5-methoxy-2-nitrobenzene and 1,5-difluoro-3-methoxy-2-nitrobenzene provided the product in 12% yield . While direct comparator yields for regioisomers under identical conditions are not available in the public domain, these documented yields establish a quantitative baseline for evaluating synthetic accessibility and cost implications when procuring multi-gram quantities.

Synthetic Route Efficiency Process Chemistry Yield Optimization Cost of Goods

High-Value Application Scenarios for 2,6-Difluoro-4-methoxyaniline Based on Evidenced Differentiation


Lead Optimization for TGR5 Agonists in Metabolic Disease Programs

Given the quantified species-selective potency for TGR5 (EC50 murine: 180 nM; human: 4300 nM), 2,6-difluoro-4-methoxyaniline serves as a privileged scaffold or building block for medicinal chemistry teams developing TGR5 modulators targeting type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH) . The compound's established activity in cAMP elevation assays [1] provides a calibrated starting point for structure-activity relationship (SAR) studies, where the 2,6-difluoro-4-methoxy substitution pattern can be further diversified to improve human TGR5 potency while maintaining favorable physicochemical properties.

Synthesis of Fluorinated Antiviral Agents via (o,o-Difluorophenyl) Linkers

The compound functions as a key precursor for constructing (o,o-difluorophenyl)-linked pyrimidines, a chemotype identified in peer-reviewed literature as a potent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with anti-HIV activity [2]. The specific ortho,ortho-difluoro substitution pattern flanking the aniline nitrogen is critical for the binding interactions that confer antiviral efficacy . Researchers engaged in antiviral drug discovery should prioritize this specific substitution pattern over other fluoroaniline regioisomers to maintain the established pharmacophore.

Agrochemical Intermediate for Next-Generation Crop Protection Agents

2,6-Difluoro-4-methoxyaniline is identified as a high-value intermediate for the production of fluorinated agrochemicals, including herbicides and pesticides [3]. Fluorinated aromatic amines are prized in agrochemical design for their enhanced metabolic stability, membrane permeability, and environmental persistence profiles compared to non-fluorinated analogs . The compound's commercial availability at multi-kilogram scale and its established role in industrial synthesis make it a strategic procurement choice for process development teams aiming to develop novel crop protection agents with improved efficacy and reduced application rates.

Diversified Molecular Building Block for Fluorine-Containing Libraries

As a multi-functional aniline derivative with a unique combination of electron-withdrawing fluorines and an electron-donating methoxy group, 2,6-difluoro-4-methoxyaniline is a versatile building block for constructing diverse fluorinated molecular libraries . Its utility spans the synthesis of heterocycles, amides, sulfonamides, and polymers, where the precise substitution pattern imparts distinct physicochemical properties—including a defined hydrogen bond donor/acceptor profile (1 donor, 4 acceptors) and a computed logP of 1.4—that cannot be replicated by simpler analogs [4][5]. This makes it particularly valuable for fragment-based drug discovery, diversity-oriented synthesis, and materials science applications requiring tailored fluorine content.

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